![molecular formula C8H7ClF2N2O2 B14245159 Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate CAS No. 185110-40-1](/img/structure/B14245159.png)
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with chloro(difluoro)methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their functions. The pyrimidine ring structure allows for binding to nucleic acids, potentially interfering with DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a difluoromethyl group.
Ethyl 4-chloro-2-methoxy-pyrimidine-5-carboxylate: Contains a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its chloro(difluoro)methyl group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
185110-40-1 |
|---|---|
Formule moléculaire |
C8H7ClF2N2O2 |
Poids moléculaire |
236.60 g/mol |
Nom IUPAC |
ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClF2N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 |
Clé InChI |
ZOXLBKSSDFNSIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CN=C1C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


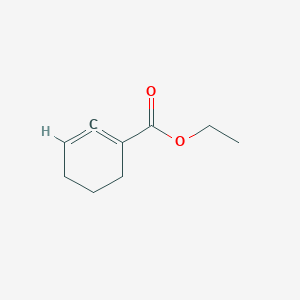
![2-[2-Hydroxy-5-[(4-nitrophenyl)methylideneamino]phenyl]-4-[(4-nitrophenyl)methylideneamino]phenol](/img/structure/B14245080.png)
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

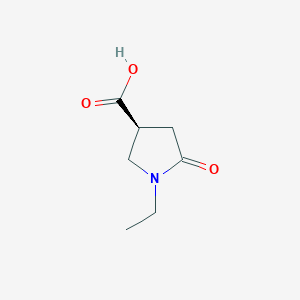
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
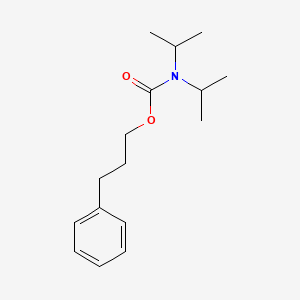
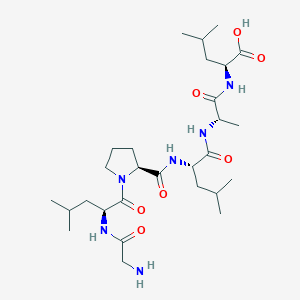

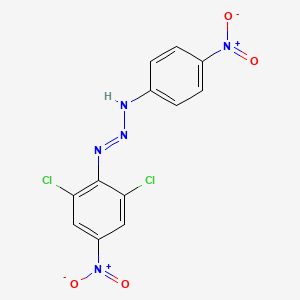
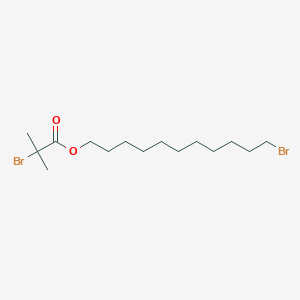
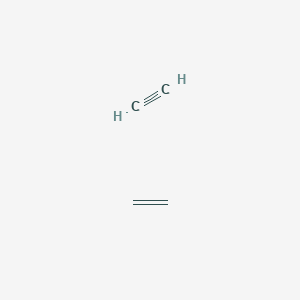
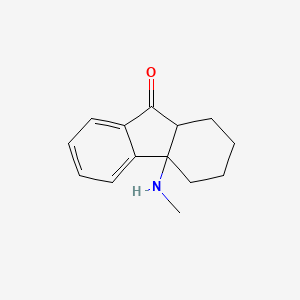
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
